

how to increase sequencing depth for complex eDNA samples

Author: BenchChem Technical Support Team. **Date:** December 2025

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Welcome to the Technical Support Center for eDNA Analysis. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals increase sequencing depth for complex environmental DNA (eDNA) samples.

Frequently Asked Questions (FAQs)

Q1: What is sequencing depth in the context of eDNA analysis?

A1: Sequencing depth, also known as read depth, refers to the number of times a particular nucleotide in a genome or a target region (like a barcode in metabarcoding) is sequenced. In eDNA metabarcoding, it represents the total number of sequence reads obtained per sample. [1] Achieving higher sequencing depth increases the probability of detecting rare taxa and provides greater confidence in the biodiversity metrics of a complex sample.[1][2]

Q2: Why is achieving high sequencing depth challenging for complex eDNA samples?

A2: Complex eDNA samples, such as those from soil, sediment, or highly diverse aquatic environments, present several challenges:

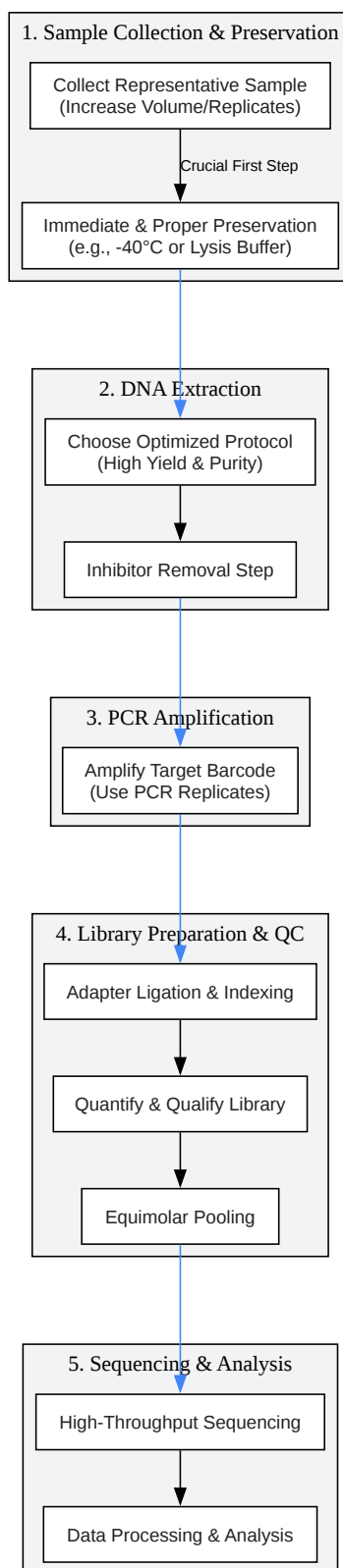
- **Low DNA Concentration:** The amount of target DNA from any single species is often extremely low, diluted within the environmental matrix.[3]

- **Presence of Inhibitors:** Environmental samples frequently contain substances like humic acids (in soil) or other organic compounds that can inhibit PCR amplification, a critical step for library preparation.[4]
- **High Species Diversity:** The presence of DNA from thousands of species means that the sequencing reads are distributed across many different taxa. Without sufficient depth, rare species may not be sequenced at all.[3][5]
- **DNA Degradation:** eDNA is often fragmented and degraded due to exposure to environmental factors like UV light, microbial activity, and chemical processes.[6][7]

Q3: What are the key stages in an eDNA workflow that influence sequencing depth?

A3: Sequencing depth can be impacted at nearly every stage of the eDNA workflow, from sample collection to data analysis. The most critical stages are sample collection and preservation, DNA extraction, PCR amplification, and library preparation and pooling. Optimizing each of these steps is crucial for maximizing the final read count for each sample.

eDNA Analysis Workflow for Maximizing Sequencing Depth



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Caption: Key stages influencing eDNA sequencing depth.

Troubleshooting Guides

This section addresses common issues that lead to low sequencing depth.

Problem: Low DNA Yield After Extraction

Q: My eDNA concentration is consistently low after extraction. What steps can I take to improve the yield?

A: Low DNA yield is a primary bottleneck. Consider the following solutions:

- Sample Collection and Preservation:
 - Increase Sample Volume: For water samples, filtering larger volumes (e.g., >2 liters) can significantly increase DNA capture, especially in clear water where eDNA is more diffuse. [\[4\]](#)
 - Optimize Preservation: For soil, immediate freezing at -40°C has been shown to yield higher DNA concentrations compared to preservation in ethanol. [\[8\]](#) For water filters, using a preservation buffer like Longmire's solution is effective. [\[9\]](#)
- Extraction Protocol Selection:
 - Method Comparison: Different extraction kits and protocols have varying efficiencies depending on the sample type. For instance, for tropical soils, a modified CTAB protocol has been shown to improve DNA yield sevenfold compared to some commercial kits. [\[8\]](#) [\[10\]](#) A comparison between CTAB and DNeasy kits for water samples showed both yielded successful results for high-throughput sequencing. [\[11\]](#)
 - Mechanical Lysis: Ensure effective cell lysis. For soil samples, using ceramic beads and vortexing for an extended period (e.g., 10 minutes) is critical for breaking open microbial cells and releasing DNA. [\[10\]](#)
- Inhibitor Removal: While this primarily affects PCR, some extraction kits are better at removing inhibitors, leading to a purer, more quantifiable DNA product. The DNeasy PowerSoil Pro Kit is one such example designed for challenging samples. [\[10\]](#)

Problem: PCR Amplification Issues

Q: I'm observing weak/no PCR bands or suspect significant amplification bias. How can I troubleshoot this?

A: PCR is a sensitive step where inhibitors and stochastic effects can drastically impact the representation of species in the final sequence data.

- **Perform PCR in Replicate:** To combat stochasticity from low DNA concentrations, performing PCR in triplicate for each sample is highly recommended.[\[12\]](#) These replicates can then be pooled before library preparation to ensure a more representative amplification of the initial eDNA extract.
- **Primer Design and Selection:** Use well-validated primers for your target taxa. For broad biodiversity surveys, "universal" primers targeting conserved regions like 12S for vertebrates or 18S for eukaryotes are common.[\[3\]](#)[\[12\]](#) Ensure the primers have a suitable annealing temperature (e.g., 57°C-60°C) for efficient hybridization.[\[6\]](#)
- **Two-Step PCR Approach:** A nested or two-step PCR approach is often used. The first PCR amplifies the target barcode with primers containing partial Illumina adapters. The second, shorter PCR adds the full adapters and unique indexes for sample multiplexing.[\[12\]](#) This method can increase the final library yield.
- **Dilute the DNA Template:** If PCR inhibitors are suspected, diluting the DNA extract (e.g., 1:10 or 1:100) can reduce the inhibitor concentration to a level where the polymerase is no longer affected, while still allowing for amplification of the target DNA.

Problem: Low Final Library Concentration or Quality

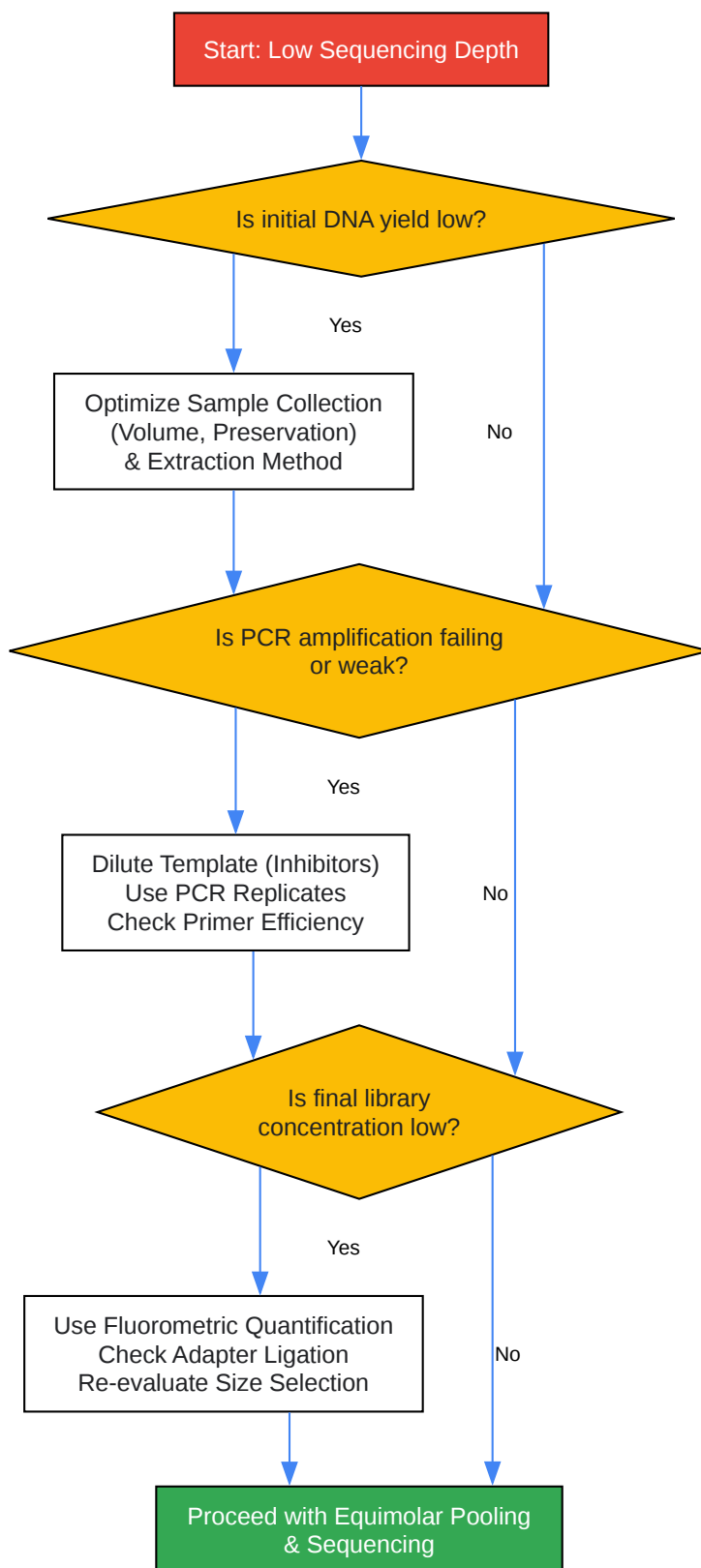
Q: After library preparation, my final library yield is insufficient for sequencing. What could be wrong?

A: Inefficient library preparation leads to fewer molecules being available for sequencing.

- **Accurate Quantification:** Use a fluorometric method (e.g., Qubit) for quantifying your DNA extract and final library.[\[13\]](#) Spectrophotometry (e.g., NanoDrop) can overestimate DNA concentration in eDNA samples due to the presence of RNA and other contaminants.

- **Adapter Ligation Efficiency:** Ensure that the DNA ends are properly repaired and prepared for adapter ligation. Use high-quality reagents and follow the library preparation kit's instructions carefully.
- **Size Selection:** If using a gel-based or bead-based size selection, be careful not to lose an excessive amount of your library. Ensure your starting DNA amount is sufficient to accommodate this loss. For amplicon libraries, size selection is often unnecessary if the PCR product is of the expected size.[\[14\]](#)
- **Library QC:** Before sequencing, run the final library on a fragment analyzer (e.g., Bioanalyzer, TapeStation) to confirm the size distribution and check for the absence of adapter dimers.[\[14\]](#)[\[15\]](#)

Troubleshooting Decision Tree



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Caption: A decision tree for troubleshooting low sequencing depth.

Data Presentation

Table 1: Comparison of Soil eDNA Extraction Protocols

This table summarizes data from a study optimizing eDNA extraction from tropical soils, comparing a commercial kit (P1), a standard literature protocol (P2), and an optimized protocol (P3).[\[8\]](#)[\[10\]](#)

Protocol	Mean DNA Conc. (ng/μl)	Mean 260/280 Ratio	Mean 260/230 Ratio	Mean Sequence Reads per Sample
P1 (Commercial Kit)	52.32	1.50	0.85	29.40 (±5.96)
P2 (Standard Protocol)	113.11	1.48	0.81	Not Reported
P3 (Optimized)	386.92	1.55	0.89	70.53 (±3.93)

Data adapted from Echeverría-Beirute et al. (2021). The optimized P3 protocol resulted in a nearly sevenfold increase in DNA concentration and a 2.4-fold increase in data yield (reads) compared to the commercial kit.[\[8\]](#)[\[10\]](#)

Table 2: Effect of Water Volume and Extraction Method on eDNA Yield

This table shows the impact of filtering different volumes of estuarine water and using two different extraction methods (BT and PW) on the final DNA concentration, as measured by a fluorometer (Qubit).[\[13\]](#)

Filtration Volume	Extraction Method	Mean DNA Conc. (ng/μl) (Qubit)
500 mL	BT	15.13 (±4.21)
500 mL	PW	10.23 (±3.59)
1000 mL	BT	28.37 (±6.47)
1000 mL	PW	19.53 (±5.11)
2000 mL	BT	46.93 (±9.82)
2000 mL	PW	35.17 (±7.34)

Data adapted from Shu et al. (2022). Increasing the filtration volume consistently increased the eDNA yield, with the 2000 mL volume providing the highest concentration.[\[13\]](#)

Experimental Protocols

Protocol 1: Optimized eDNA Extraction from Tropical Soil

This protocol is a modified version of existing methods, optimized for high DNA yield from inhibitor-rich tropical soils.[\[10\]](#)

Materials:

- 2-ml microcentrifuge tubes
- 500 mg soil sample
- 1 g ceramic beads (0.5 mm diameter)
- Extraction Buffer
- 10% SDS (Sodium Dodecyl Sulfate)
- Vortexer, centrifuge, incubator

Methodology:

- Add 500 mg of soil sample, 1 g of ceramic beads, 750 µl of extraction buffer, and 250 µl of 10% SDS to a 2-ml microcentrifuge tube.[\[10\]](#)
- Vortex vigorously for 10 minutes at 2200 rpm to mechanically lyse cells.[\[10\]](#)
- Incubate the tube at 65°C for 10 minutes.[\[10\]](#)
- Vortex again for 1 minute at 2200 rpm.[\[10\]](#)
- Incubate for a second time at 65°C for 10 minutes.[\[10\]](#)
- Centrifuge the homogenized solution at 14,500 rpm for 20 minutes to pellet the soil and debris.[\[10\]](#)
- Carefully transfer the supernatant containing the DNA to a new clean tube.
- Proceed with a standard DNA purification protocol (e.g., using a silica column or isopropanol precipitation).

Protocol 2: Two-Step PCR for Metabarcoding Library Preparation

This protocol uses a nested approach to first amplify the target region and then add sequencing adapters and indexes.[\[12\]](#)

PCR 1: Target Amplification

- Set up triplicate 25 µl PCR reactions for each eDNA sample, extraction blank, and negative control.
- Each reaction should contain:
 - 12.5 µl of a high-fidelity PCR master mix (2x)
 - 1.25 µl of Forward Primer (10 µM) with partial 5' adapter sequence

- 1.25 µl of Reverse Primer (10 µM) with partial 5' adapter sequence
- 2.0 µl of eDNA template
- 8.0 µl of nuclease-free water
- Run the PCR with an appropriate thermal cycling profile (e.g., 95°C for 3 min; 35 cycles of 95°C for 30s, 55°C for 30s, 72°C for 1 min; final extension at 72°C for 5 min).
- Pool the triplicate PCR products for each sample.
- Run a small amount on an agarose gel to verify amplification.
- Clean the pooled PCR product using magnetic beads (e.g., AMPure XP).

PCR 2: Indexing

- Set up a second 50 µl PCR reaction.
- Each reaction should contain:
 - 25 µl of PCR master mix (2x)
 - 5 µl of Index Primer 1 (N7xx)
 - 5 µl of Index Primer 2 (N5xx)
 - 5 µl of cleaned PCR 1 product
 - 10 µl of nuclease-free water
- Run the PCR with a shorter cycling program (e.g., 98°C for 30s; 8 cycles of 98°C for 10s, 55°C for 30s, 72°C for 30s; final extension at 72°C for 5 min).
- Clean the final indexed library using magnetic beads.
- Quantify the library using a fluorometer and check its size distribution on a fragment analyzer before pooling and sequencing.

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- To cite this document: BenchChem. [how to increase sequencing depth for complex eDNA samples]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8544604#how-to-increase-sequencing-depth-for-complex-edna-samples]

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